molecular formula C6H2Cl5NaO2 B055627 Pentachlorophenol sodium salt hydrate CAS No. 123333-54-0

Pentachlorophenol sodium salt hydrate

Cat. No. B055627
CAS RN: 123333-54-0
M. Wt: 306.3 g/mol
InChI Key: VMRRDHLOBRUQTF-UHFFFAOYSA-M
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Description

Pentachlorophenol sodium salt hydrate is a non-selective contact herbicide . It is also a defoliant and wood preservative before harvesting . It can be used to kill the intermediate host snails of schistosomiasis and prevent and control schistosomiasis .


Molecular Structure Analysis

The IUPAC name for Pentachlorophenol sodium salt hydrate is disodium mono (2,3,4,5,6-pentachlorophenolate) hydrate . The InChI code is 1S/C6HCl5O.2Na.H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;;;/h12H;;;1H2/q;2*+1;/p-1 .


Physical And Chemical Properties Analysis

Pentachlorophenol sodium salt hydrate has a molecular weight of 329.32 . It is stored at temperatures between 28 C .

Scientific Research Applications

  • Application in Fishery Products : Pentachlorophenol and its sodium salt are used in fishery products. Their toxicity, residue distribution, and the necessity of monitoring them in aquatic products are significant research areas. Extraction and detection methods for these compounds in fishery products have been explored and compared with other methods (Wu Guang-hong, 2012).

  • Various Industrial and Agricultural Applications : Pentachlorophenol and its sodium salt have been employed in industry and agriculture, including as fungicides, bactericides, and wood preservatives. They've been used in processing cellulosic products, starches, adhesives, and in food processing plants. Additionally, they have applications in mothproofing fabrics and controlling pests in construction and lumber industries (A. Bevenue & H. Beckman, 1967).

  • Destruction Using Glow Discharge Plasma Process : Research has been conducted on the destruction of pentachlorophenol using a glow discharge plasma process, which is significant for addressing environmental contamination (A. Sharma, G. B. Josephson, D. Camaioni, S. Goheen, 2000).

  • Effects on Experimental Animals : Studies have been conducted on the acute and chronic effects of pentachlorophenol and its sodium salt on animals, providing crucial insights into its toxicological profile (W. Deichmann, W. Machle, K. V. Kitzmiller, G. Thomas, 1942).

  • Poisoning in Newborn Infants : Pentachlorophenol poisoning, arising from its use in laundry products, has been a subject of investigation, highlighting its potential risks in medical settings (R. Armstrong, E. Eichner, D. Klein, W. Barthel, J. Bennett, V. Jønsson, H. Bruce, L. Loveless, 1969).

  • Extraction and Determination Methods : Research has been focused on developing methods for the extraction, separation, and determination of pentachlorophenol or its sodium salt in various mediums like softwoods and preservative solutions (A. Williams, 1971).

  • Detection in Aquatic Animal Tissues : The development of methods for non-derivative direct determination of pentachlorophenol and its sodium salt in aquatic animal tissues has been an area of study (Zou Shi-ping, 2011).

  • Health Risks and Environmental Impact : The toxicological effects of pentachlorophenol, including its sodium salt, on human health and the environment have been extensively studied (Irasema Castillo Morales & C. Pazos, 2016).

  • Biodegradation in a Membrane Bioreactor : The biodegradation of pentachlorophenol in a membrane bioreactor, indicating potential wastewater treatment applications, has been researched (C. Visvanathan, L. Thu, V. Jegatheesan, J. Anotai, 2005).

  • Use as a Molluscicide : The use and handling of sodium pentachlorophenate as a molluscicide and its associated dangers have been examined (Blair Dm, 1961).

Safety and Hazards

Pentachlorophenol sodium salt hydrate is classified as Acute Tox. 2 Inhalation, Acute Tox. 3 Dermal, Acute Tox. 3 Oral, Aquatic Acute 1, Aquatic Chronic 1, Carc. 2, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 . It is toxic if swallowed or in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

sodium;2,3,4,5,6-pentachlorophenolate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl5O.Na.H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;;/h12H;;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRRDHLOBRUQTF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl5NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00891399
Record name Sodium pentachlorophenolate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00891399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27735-64-4, 123333-54-0
Record name Sodium pentachlorophenolate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00891399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentachlorophenol sodium salt hydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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